
3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine is a compound of interest in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a methoxy-substituted pyridine ring. This compound is often used in the synthesis of peptides and other complex molecules due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Pyridine Ring: The methoxy-substituted pyridine ring is introduced through a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is reacted with a halogenated amino acid derivative.
Final Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 5-hydroxy-pyridin-2-YL derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy-pyridine moiety is crucial for its binding affinity and specificity, while the amino acid backbone allows for incorporation into peptides and proteins.
相似化合物的比较
Similar Compounds
Uniqueness
3-(5-methoxypyridin-2-yl)-N-Boc-L-alanine is unique due to its combination of a Boc-protected amino group and a methoxy-substituted pyridine ring. This structure provides distinct chemical reactivity and biological activity, making it valuable in various research applications.
属性
分子式 |
C14H20N2O5 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
(2S)-3-(5-methoxypyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-11(12(17)18)7-9-5-6-10(20-4)8-15-9/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI 键 |
UAQXYMNJNCIQAN-NSHDSACASA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)OC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


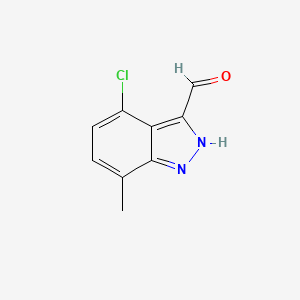
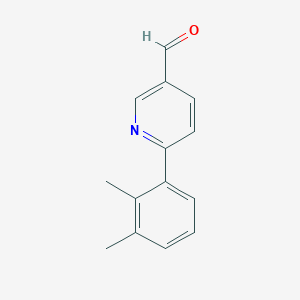
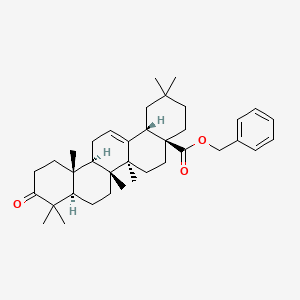
![3-[(4-Chlorophenoxy)methyl]piperidine](/img/structure/B1648939.png)
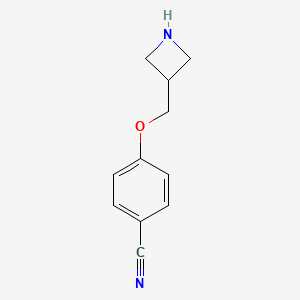
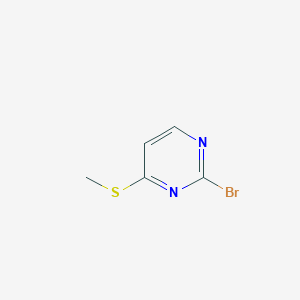
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one,3-butyl-,O-2-propen-1-yloxime](/img/structure/B1648944.png)
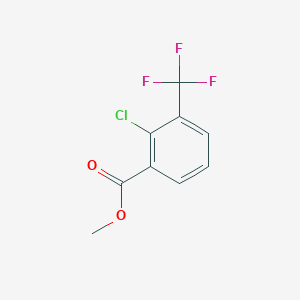
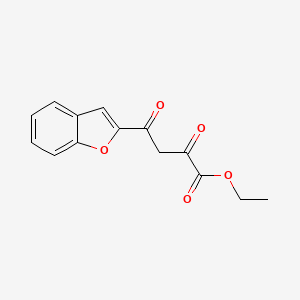
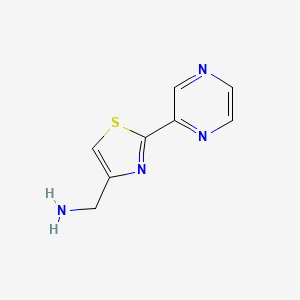
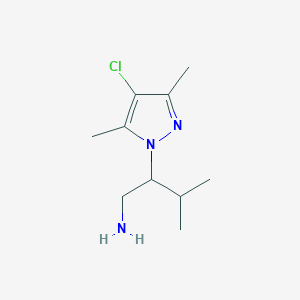
![Methyl 3-[(4-bromobenzoyl)(methyl)amino]-2-thiophenecarboxylate](/img/structure/B1648965.png)

![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B1648967.png)
